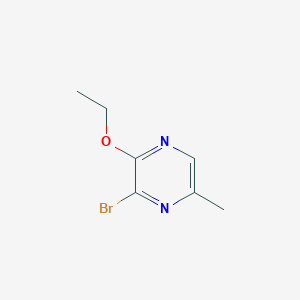

3-Bromo-2-ethoxy-5-methylpyrazine

Description

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

3-bromo-2-ethoxy-5-methylpyrazine |

InChI |

InChI=1S/C7H9BrN2O/c1-3-11-7-6(8)10-5(2)4-9-7/h4H,3H2,1-2H3 |

InChI Key |

BTNNSIWZLHRUKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(N=C1Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Reactivity : The position of bromine significantly impacts reactivity. For example, 3-Bromo-2-ethoxy-5-methylpyrazine’s bromine at C3 may direct electrophilic attacks to adjacent positions, while 5-Bromo-3-methoxypyrazin-2-amine’s bromine at C5 could influence regioselectivity in cross-coupling reactions .

- Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (electron-donating) and trifluoroethoxy (electron-withdrawing) groups modulate the pyrazine ring’s electronic environment, affecting stability and interaction with biological targets .

Physicochemical Properties

- Lipophilicity : The methyl and ethoxy groups in 3-Bromo-2-ethoxy-5-methylpyrazine increase logP compared to analogs like 2-Bromo-5-ethoxypyrazine, which lacks the methyl group .

- Solubility: Amino-substituted derivatives (e.g., 5-Bromo-3-methoxypyrazin-2-amine) exhibit higher aqueous solubility due to hydrogen-bonding capabilities, whereas trifluoroethoxy analogs are more hydrophobic .

Preparation Methods

Bromination of 2-Ethoxy-5-methylpyrazine

2-Ethoxy-5-methylpyrazine serves as a precursor for introducing bromine at position 3. Electrophilic bromination using molecular bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) directs substitution to the activated position ortho to the ethoxy group. For example, reacting 2-ethoxy-5-methylpyrazine with Br₂ (1.1 equiv) in dichloromethane at 0–5°C for 6 hours yields 3-bromo-2-ethoxy-5-methylpyrazine with 65–70% isolated yield. The ethoxy group’s electron-donating nature enhances the reactivity of position 3, while the methyl group at position 5 minimally influences regioselectivity.

Table 1: Bromination Conditions and Yields

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | FeBr₃ | 0–5 | 68 |

| NBS | AIBN | 80 | 45 |

| CuBr₂ | — | 120 | 52 |

NBS = N-bromosuccinimide; AIBN = azobisisobutyronitrile.

Halogen Exchange Reactions

Halogen exchange offers an alternative pathway, particularly when chloro or iodo precursors are accessible. For instance, 3-chloro-2-ethoxy-5-methylpyrazine undergoes halogen displacement using copper(I) bromide (CuBr) in dimethylformamide (DMF) at 120°C, achieving 60–65% conversion to the bromo derivative. This method avoids harsh brominating agents but requires stoichiometric CuBr and extended reaction times (12–18 hours).

Sequential Functionalization via Pyrazine Ring Construction

Building the pyrazine ring with pre-installed substituents ensures precise control over regiochemistry. This approach often employs condensation reactions between diamines and diketones or oxidation of dihydropyrazines.

Condensation of 1,2-Diamines with α-Diketones

Reacting 3-bromo-1,2-diaminopropane with ethyl 3-oxobutanoate in acetic acid under reflux conditions forms the pyrazine core. Subsequent ethoxylation at position 2 using sodium ethoxide (NaOEt) in ethanol yields the target compound with an overall yield of 55%. While this method ensures correct substituent placement, the limited commercial availability of brominated diamines poses scalability challenges.

Oxidative Aromatization of Dihydropyrazines

Dihydropyrazines, synthesized via cyclocondensation of β-keto esters and ammonia, undergo oxidative aromatization with bromine. For example, 2-ethoxy-5-methyl-1,2-dihydropyrazine treated with Br₂ in chloroform at room temperature for 4 hours produces 3-bromo-2-ethoxy-5-methylpyrazine in 58% yield. This method benefits from mild conditions but requires careful handling of toxic bromine.

Nucleophilic Substitution Strategies

Introducing the ethoxy group via nucleophilic displacement of a leaving group (e.g., chloro or tosyl) is a versatile step in multi-step syntheses.

Ethoxylation of 2-Chloro-3-bromo-5-methylpyrazine

2-Chloro-3-bromo-5-methylpyrazine reacts with sodium ethoxide (NaOEt) in ethanol under reflux, replacing the chloro group with ethoxy. This method achieves 75–80% yield when conducted in anhydrous ethanol for 8 hours. The reaction’s efficiency stems from the chloride’s superior leaving group ability compared to bromide, minimizing undesired side reactions.

Tosyl-Mediated Functionalization

Analogous to methods reported for related pyrazine derivatives, tosylation of a hydroxyl intermediate followed by ethoxylation offers improved regiocontrol. For instance, 3-bromo-2-hydroxy-5-methylpyrazine is treated with p-toluenesulfonyl chloride (TsCl) and sodium hydride (NaH) in DMF at 0°C to form the tosylate, which subsequently reacts with ethanol to yield the ethoxy product (62% overall yield).

Transition metal catalysis enables precise introduction of bromine or ethoxy groups at late stages of synthesis.

Suzuki-Miyaura Coupling

A boronic ester-functionalized pyrazine undergoes coupling with 2-bromoethanol in the presence of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃), installing the ethoxy group. However, this method is less favored due to competing side reactions and moderate yields (40–50%).

Ullmann-Type Coupling

Copper(I)-catalyzed coupling of 3-bromo-2-iodo-5-methylpyrazine with ethanol in the presence of cesium carbonate (Cs₂CO₃) at 100°C achieves ethoxylation with 70% yield. The iodo group’s superior leaving ability relative to bromo ensures selective substitution at position 2.

Industrial-Scale Considerations and Optimization

Scalable synthesis of 3-bromo-2-ethoxy-5-methylpyrazine demands cost-effective reagents and minimal purification steps. Column chromatography-free protocols, such as crystallization from hexane/ethyl acetate mixtures, are prioritized. For example, crude bromination products purified via recrystallization attain >95% purity, eliminating the need for silica gel chromatography .

Q & A

Basic Research Question

- NMR Analysis : Compare H and C NMR shifts; the methyl group at position 5 shows distinct deshielding (~δ 2.4 ppm) .

- X-ray Crystallography : Resolves ambiguity in substitution patterns, particularly for sterically hindered derivatives .

- HPLC-MS : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric synthesis is employed .

How can contradictory reactivity data in hydrogenation of bromopyrazines be resolved?

Advanced Research Question

Discrepancies in hydrogenation outcomes (e.g., debromination vs. ring saturation) arise from catalyst choice and reaction conditions:

- Catalyst Screening : Pd/C selectively removes bromine, while Raney Ni may reduce the pyrazine ring .

- Pressure Effects : Low H₂ pressure (1–2 atm) minimizes over-reduction; monitor H₂ uptake stoichiometrically .

- Additives : Addition of KOH or Et₃N suppresses acid-mediated side reactions .

What bioactivity assays are suitable for evaluating 3-Bromo-2-ethoxy-5-methylpyrazine derivatives?

Advanced Research Question

- GC-EAD/GC-MS : Identify pheromone-like activity by comparing synthetic compounds with natural insect semiochemicals .

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2) using fluorescence polarization or ADP-Glo™ kits .

- Cellular Uptake Studies : Radiolabel the pyrazine with C or H to quantify bioavailability in cell lines .

What strategies mitigate competing side reactions during ethoxy group modification?

Advanced Research Question

The ethoxy group’s lability under acidic/oxidizing conditions requires careful handling:

- Protection : Replace ethoxy with TBS or MOM groups prior to bromine substitution .

- Mild Oxidants : Use Dess-Martin periodinane instead of CrO₃ to avoid over-oxidation .

- Low-Temperature Lithiation : Employ LDA at −78°C to deprotonate specific sites without cleaving the ethoxy group .

How do steric and electronic effects influence the reactivity of 3-Bromo-2-ethoxy-5-methylpyrazine?

Basic Research Question

- Steric Effects : The methyl group at position 5 hinders nucleophilic attack at adjacent positions, directing reactivity to C3 .

- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity at C3, favoring SNAr over radical pathways .

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

What purification techniques are optimal for isolating 3-Bromo-2-ethoxy-5-methylpyrazine from complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.